7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core, a bicyclic structure fused with a 1,3-dioxole ring. Key substituents include:
- 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl) side chain: A propyl linker connects the quinazolinone core to a piperazine ring, which is further substituted with a furan-2-carbonyl group. This moiety likely improves solubility and modulates target affinity due to the electron-rich furan and the flexible piperazine backbone.
Piperazine acylation via furan-2-carbonyl chloride (similar to procedures in and ) and coupling to the core via a propionyl spacer are plausible steps .
Properties
IUPAC Name |
7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c26-18(23-5-7-24(8-6-23)20(28)15-2-1-9-29-15)3-4-25-19(27)13-10-16-17(31-12-30-16)11-14(13)22-21(25)32/h1-2,9-11H,3-8,12H2,(H,22,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGGTDOMCWXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-33716, also known as 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, is a potent inhibitor of the Rho/MRTF/SRF signaling pathway. The primary target of CCG-33716 is the Myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT).
Mode of Action
CCG-33716 interacts with MRTF-A, inhibiting its function and subsequently suppressing the Rho/MRTF/SRF-mediated transcriptional regulation. This interaction leads to a decrease in the nuclear accumulation of MRTF-A, thereby inhibiting the transcription of genes regulated by the MRTF/SRF pathway.
Biochemical Pathways
The Rho/MRTF/SRF signaling pathway plays a crucial role in various cellular functions, including cell migration, tissue fibrosis, and the development of atherosclerotic lesions. By inhibiting MRTF-A, CCG-33716 disrupts this pathway, leading to a reduction in these cellular events.
Result of Action
The inhibition of MRTF-A by CCG-33716 leads to a significant reduction in the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration. This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Biological Activity
The compound 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, targets, and related case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₁N₃O₄S
- Molecular Weight : 393.45 g/mol
- Key Functional Groups : Furan ring, piperazine ring, quinazoline core
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and is a target for diabetes treatment .
- Antitumor Activity : Studies have shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The presence of the furan and piperazine moieties suggests potential antimicrobial activity. Compounds with similar scaffolds have demonstrated efficacy against bacterial strains and fungi .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| PTP1B Inhibition | CHO/hIR Cells | 0.42 | |
| Antitumor Activity | HepG2 Cell Line | 15.0 | |
| Antimicrobial Activity | E. coli | 12.5 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Diabetes Research : A study investigated the effects of similar quinazoline derivatives on glucose uptake in muscle cells. The derivatives were shown to enhance glucose reuptake significantly through PTP1B inhibition .
- Cancer Treatment : Research on quinazoline-based compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Antimicrobial Studies : A series of compounds featuring the furan and piperazine motifs were tested against various pathogens, showing promising results in inhibiting bacterial growth and biofilm formation .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound : The [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core provides rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets.
- CAS 688059-80-5: Shares the [1,3]dioxolo[4,5-g]quinazolin-8(7H)-one core but substitutes the 6-thioxo group with a thioether-linked pyrido[1,2-a]pyrimidinone moiety. This alteration may reduce redox reactivity while increasing steric bulk .
Piperazine Substituents
- CAS 688059-80-5 : Features a phenylpiperazine substituent, enhancing lipophilicity and possibly favoring interactions with aromatic residues in binding sites .
Molecular and Physicochemical Properties
*Estimation based on structural decomposition; exact data requires experimental validation.
Pharmacological Implications
- Target Compound : The 6-thioxo group may act as a hydrogen-bond acceptor, while the furan-carbonyl piperazine could enhance blood-brain barrier penetration. These traits are favorable for central nervous system (CNS) targets or kinase inhibitors.
- Derivatives : Bulky aryl groups on piperazine may limit bioavailability but improve selectivity for peripheral targets .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what key reaction conditions are required?
The synthesis involves multi-step organic reactions, starting with the assembly of the quinazolinone core followed by functionalization with piperazine and furan-carbonyl groups. Key steps include:
- Amide coupling : The piperazine ring is introduced via nucleophilic substitution or amidation under reflux conditions using solvents like dimethylformamide (DMF) or chloroform .
- Heterocycle formation : The quinazolinone moiety is synthesized via cyclization reactions, often catalyzed by acids (e.g., acetic acid) at elevated temperatures (80–120°C) .
- Thiocarbonyl introduction : The 6-thioxo group is incorporated using sulfurizing agents like Lawesson’s reagent in anhydrous toluene . Optimization of yield and purity requires precise temperature control, solvent selection (e.g., THF for precipitation ), and catalyst choice (e.g., triethylamine for amide bond formation ).
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Structural confirmation employs:
- 1H/13C NMR : To identify hydrogen/carbon environments, such as the furan carbonyl (δ ~160–170 ppm in 13C NMR) and thiocarbonyl (δ ~220 ppm) .
- Mass spectrometry (HRMS) : For molecular weight verification (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : To assess purity (>95% using C18 columns with acetonitrile/water gradients) . Infrared spectroscopy (IR) is used to confirm functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while THF improves precipitation purity .
- Catalyst selection : Triethylamine or DMAP accelerates amide formation while minimizing side reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) during cyclization prevents decomposition .
- In-line monitoring : Use of TLC or HPLC to track reaction progress and adjust parameters in real time .
Q. What structural features influence biological activity, and how can structure-activity relationships (SAR) be explored?
Key pharmacophores include:
- Quinazolinone core : Essential for binding to enzymatic targets (e.g., kinase inhibition) .
- Piperazine substituents : The furan-carbonyl group enhances lipophilicity and membrane permeability .
- Thiocarbonyl group : Modulates electron density, affecting target affinity . SAR studies compare analogs with substituent variations (Table 1):
| Analog Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 3-Chlorophenyl (piperazine) | Enhanced antimicrobial activity | |
| 2-Fluorophenyl (piperazine) | Improved CNS penetration | |
| Pyridyl (quinazolinone) | Anti-inflammatory effects |
Q. How should researchers resolve contradictions in spectral data or biological activity reports across studies?
Contradictions arise from:
- Stereochemical variations : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography .
- Solvent artifacts : NMR signals may shift in DMSO vs. CDCl3; always report solvent conditions .
- Biological assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls . Cross-validation with computational docking (e.g., AutoDock Vina) can reconcile activity discrepancies by identifying binding mode differences .
Q. What theoretical frameworks guide the design of derivatives for target-specific applications?
Research should integrate:
- Molecular docking : To predict interactions with targets (e.g., kinase ATP-binding pockets) .
- Pharmacophore modeling : Identifies essential moieties for activity, such as hydrogen bond acceptors in the furan-carbonyl group .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity . Linking synthesis to these frameworks ensures hypothesis-driven innovation (e.g., modifying piperazine substituents to enhance blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
